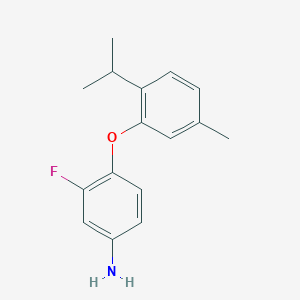

3-Fluoro-4-(2-isopropyl-5-methylphenoxy)aniline

描述

3-Fluoro-4-(2-isopropyl-5-methylphenoxy)aniline is a chemical compound with the molecular formula C16H18FNO and a molecular weight of 259.32 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics . It is characterized by the presence of a fluorine atom, an isopropyl group, and a methyl group attached to a phenoxy aniline structure .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(2-isopropyl-5-methylphenoxy)aniline typically involves the reaction of 3-fluoroaniline with 2-isopropyl-5-methylphenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

3-Fluoro-4-(2-isopropyl-5-methylphenoxy)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted position.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Potassium carbonate in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds with similar structures to 3-Fluoro-4-(2-isopropyl-5-methylphenoxy)aniline exhibit significant anticancer properties. For instance, fluorinated anilines have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that fluorinated derivatives can effectively target multiple cancer types, showcasing high potency against various cell lines including breast and melanoma cancers .

Mechanism of Action

The mechanism of action for such compounds often involves the modulation of specific signaling pathways associated with cell growth and apoptosis. The presence of the fluorine atom enhances the lipophilicity of these compounds, potentially improving their bioavailability and interaction with biological targets .

Agricultural Applications

Herbicide Development

this compound serves as an intermediate in the synthesis of potent herbicides. Its structural characteristics allow it to effectively disrupt weed growth while being selective towards target plants. Research has indicated that derivatives of this compound can enhance herbicidal activity through improved binding to plant enzymes involved in growth regulation .

Material Science

Polymer Synthesis

The compound can also be utilized in the synthesis of advanced materials. Its phenoxy group allows for the formation of polymers with enhanced thermal stability and mechanical properties. Studies have shown that incorporating such compounds into polymer matrices can improve their resistance to environmental degradation, making them suitable for applications in coatings and composites .

Case Study 1: Anticancer Efficacy

A comparative study evaluated the anticancer efficacy of various fluorinated anilines, including derivatives similar to this compound. The results indicated a significant reduction in cell viability across multiple cancer cell lines, with some compounds achieving over 90% inhibition in specific assays .

Case Study 2: Herbicide Development

In agricultural research, a series of experiments were conducted to assess the herbicidal activity of compounds derived from this compound. These studies revealed that certain derivatives exhibited selective toxicity towards common weeds while maintaining safety for cereal crops, suggesting potential for commercial herbicide formulations .

Data Tables

| Application Area | Compound Type | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | High potency against breast and melanoma cancers |

| Agricultural Chemistry | Herbicides | Selective toxicity towards weeds |

| Material Science | Polymers | Enhanced thermal stability and mechanical strength |

作用机制

The mechanism of action of 3-Fluoro-4-(2-isopropyl-5-methylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

3-Fluoro-4-(5-isopropyl-2-methylphenoxy)aniline: Similar structure but with different positional isomerism.

3-Fluoro-4-(2-isopropylphenoxy)aniline: Lacks the methyl group, resulting in different chemical properties.

Uniqueness

3-Fluoro-4-(2-isopropyl-5-methylphenoxy)aniline is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its reactivity and potential interactions with biological targets, making it valuable for research and industrial applications .

生物活性

3-Fluoro-4-(2-isopropyl-5-methylphenoxy)aniline is an organic compound with the molecular formula C₁₆H₁₈FNO and a molecular weight of approximately 259.32 g/mol. This compound features a fluorinated aniline structure and has garnered attention due to its potential biological activities, particularly in pharmacology. The unique combination of functional groups in its structure suggests various applications in medicinal chemistry, especially regarding its interactions with biological targets.

Chemical Structure and Properties

The compound's structure includes:

- Fluorine atom at the para position relative to the amino group.

- Phenoxy group substituted with isopropyl and methyl groups.

These structural characteristics contribute to its chemical reactivity and biological profile.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

The biological activity of this compound is primarily attributed to its interaction with protein kinases, which play crucial roles in regulating cellular processes such as proliferation and apoptosis. Techniques like surface plasmon resonance and isothermal titration calorimetry are often employed to study these interactions.

Anticancer Activity

Recent studies have evaluated the anticancer properties of similar fluorinated anilines. For instance, compounds with structural similarities have shown significant growth inhibition across various cancer cell lines:

| Compound Name | Cell Line Tested | % Inhibition |

|---|---|---|

| Compound A | T-47D (breast) | 90.47% |

| Compound B | SK-MEL-5 (melanoma) | 84.32% |

| Compound C | MDA-MB-468 (breast) | 84.83% |

These findings indicate that fluorinated anilines can exhibit potent antiproliferative activities, suggesting that this compound may share similar properties.

Interaction Studies

Interaction studies focusing on binding affinities with various proteins have been conducted using techniques such as:

- Surface Plasmon Resonance (SPR) : To quantify binding interactions.

- Isothermal Titration Calorimetry (ITC) : To assess thermodynamic parameters associated with binding.

These studies help elucidate the compound's mechanism of action at a molecular level.

Case Studies

- Case Study 1 : A study on fluorinated anilines showed that compounds similar to this compound inhibited the activity of specific kinases involved in cancer progression. The IC50 values ranged from 0.67 µM to 0.87 µM against prostate and colon cancer cell lines, indicating strong potential for therapeutic applications.

- Case Study 2 : Another research effort focused on the anti-inflammatory properties of structurally related compounds. Results indicated a significant reduction in pro-inflammatory cytokines when treated with these compounds, supporting their potential use in inflammatory diseases.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-fluoro-4-(2-isopropyl-5-methylphenoxy)aniline, and how can competing side reactions be minimized?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) between 3-fluoro-4-nitroaniline derivatives and 2-isopropyl-5-methylphenol, followed by nitro reduction. Competing side reactions, such as over-fluorination or phenolic coupling, are mitigated by controlling reaction temperature (≤80°C) and using anhydrous solvents like THF or DMF . Post-reduction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the aniline product .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of H/F NMR to confirm fluorine substitution patterns and aromatic coupling. IR spectroscopy (N-H stretching at ~3400 cm) verifies the aniline group. Purity ≥95% is achievable via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Q. What solvents are compatible with this compound for solubility studies?

- Methodological Answer : The compound is soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol or methanol. Avoid halogenated solvents (e.g., dichloromethane) due to potential halogen exchange under basic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported regioselectivity during fluorophenol coupling reactions?

- Methodological Answer : Regioselectivity discrepancies often arise from steric effects of the isopropyl group and electronic effects of fluorine. Computational modeling (DFT) predicts the preferred para-substitution site. Experimental validation via GC-MS monitoring of intermediate byproducts (e.g., 3-fluoro-4-hydroxyaniline derivatives) is recommended .

Q. What experimental design optimizes stability studies under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated degradation studies:

- Thermal stability : Heat samples at 40°C, 60°C, and 80°C for 24–72 hrs, analyzing degradation via TLC or HPLC .

- pH stability : Dissolve the compound in buffers (pH 2–10) and monitor hydrolysis by F NMR for fluorine displacement .

Q. How can researchers address conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer : Systematic solubility testing using the shake-flask method:

- Prepare saturated solutions in 10+ solvents (e.g., water, ethanol, toluene).

- Quantify via UV-Vis spectroscopy (calibration curve at λmax ~280 nm) and cross-validate with gravimetric analysis .

Q. Data Analysis & Contradiction Resolution

Q. What analytical techniques differentiate between ortho/para substitution isomers in fluorinated aniline derivatives?

- Methodological Answer : X-ray crystallography provides definitive structural proof. Alternatively, C NMR distinguishes isomers via carbonyl/aromatic carbon shifts. For rapid screening, compare melting points (e.g., para-substituted derivatives typically exhibit higher mp due to symmetry) .

Q. How should researchers interpret conflicting bioactivity data in fluorinated aniline analogs?

- Methodological Answer : Bioactivity variance may stem from impurities (e.g., residual nitro precursors). Validate compound batches via LC-MS and test in parallel with a positive control (e.g., 4-fluoro-3-methylaniline). Statistical analysis (ANOVA) identifies significant outliers .

属性

IUPAC Name |

3-fluoro-4-(5-methyl-2-propan-2-ylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO/c1-10(2)13-6-4-11(3)8-16(13)19-15-7-5-12(18)9-14(15)17/h4-10H,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJYSLQQNBLBMNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OC2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001196327 | |

| Record name | 3-Fluoro-4-[5-methyl-2-(1-methylethyl)phenoxy]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001196327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946699-16-7 | |

| Record name | 3-Fluoro-4-[5-methyl-2-(1-methylethyl)phenoxy]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946699-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-[5-methyl-2-(1-methylethyl)phenoxy]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001196327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。